(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is an organic compound characterized by the presence of a dioxane ring and a pentanol chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol typically involves the formation of the dioxane ring followed by the introduction of the pentanol chain. One common method includes the reaction of a suitable diol with an aldehyde or ketone under acidic conditions to form the dioxane ring. The subsequent steps involve the addition of a pentanol chain through various organic reactions such as nucleophilic substitution or addition reactions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of catalysts, controlled temperatures, and pressure conditions to facilitate the reactions efficiently.
Chemical Reactions Analysis
Types of Reactions
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group in the pentanol chain can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form different alcohols or hydrocarbons.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.
Industry: It can be used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol involves its interaction with specific molecular targets and pathways. The dioxane ring and pentanol chain can interact with enzymes or receptors, influencing various biochemical processes. The exact mechanism depends on the specific application and the biological system involved.
Comparison with Similar Compounds
Similar Compounds
(4S)-1-(1,3-Dioxan-2-yl)butan-4-ol: Similar structure but with a shorter carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)hexan-4-ol: Similar structure but with a longer carbon chain.
(4S)-1-(1,3-Dioxan-2-yl)pentan-3-ol: Similar structure but with the hydroxyl group at a different position.
Uniqueness
(4S)-1-(1,3-Dioxan-2-yl)pentan-4-ol is unique due to its specific structural configuration, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable for specific applications in research and industry.
Properties
Molecular Formula |
C9H18O3 |
---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
(2S)-5-(1,3-dioxan-2-yl)pentan-2-ol |
InChI |
InChI=1S/C9H18O3/c1-8(10)4-2-5-9-11-6-3-7-12-9/h8-10H,2-7H2,1H3/t8-/m0/s1 |
InChI Key |
MGGAEDZECIJIIH-QMMMGPOBSA-N |
Isomeric SMILES |
C[C@@H](CCCC1OCCCO1)O |
Canonical SMILES |
CC(CCCC1OCCCO1)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.